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molecular formula C10H13NO B1199170 N-Ethylphenylacetamide CAS No. 5465-00-9

N-Ethylphenylacetamide

Cat. No. B1199170
M. Wt: 163.22 g/mol
InChI Key: QDHFDXDMKYJPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783605

Procedure details

Dissolved 15 g (0.1 mol) of phenylacetyl chloride in 100 ml of benzene. While stirring on a magnetic stirrer, added 25 g of ethylamine (0.5 mol) into the benzene solution at 20°-30° C. After reaction, the solution was washed with water, dehydrated with anhydrous magnesium sulfate. The solvent was removed by rotary evaporator and the residue was purified by column chromatography as compound 3-1 to yield N-ethyl phenylacetamide as yellowish crystal. Yield, 14 g (85%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([NH2:13])[CH3:12]>C1C=CC=CC=1>[CH2:11]([NH:13][C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
While stirring on a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
WASH
Type
WASH
Details
the solution was washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography as compound 3-1

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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